4-Nitro-D-phenylalanine - 56613-61-7

4-Nitro-D-phenylalanine

Catalog Number: EVT-249770
CAS Number: 56613-61-7
Molecular Formula: C17H24N4O7
Molecular Weight: 210.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(R,S)-2-Benzyl-3-[(S)-2-amino-4-methylthiobutyldithio]-1-oxopropyl]-L-phenylalanine Benzyl Ester (RB 101)

Compound Description: RB 101 is a systemically active prodrug of a mixed enkephalin-degrading enzyme inhibitor. Intravenous injection of RB 101 (40 mg/kg) has been shown to inhibit the in vivo binding of the cholecystokinin (CCK)-B-selective agonist [3H]pBC 264 by 40%, suggesting a role in modulating CCK release in mouse brain.

Relevance: While not a direct structural analog of 4-Nitro-D-phenylalanine, RB 101 is relevant because it is used in conjunction with enkephalin-degrading enzyme inhibitors to investigate the impact of endogenous enkephalins on CCK release. Enkephalins and CCK are known to interact physiologically, and understanding this interaction can provide insights into the role of neuropeptides in pain modulation. This connection to neuropeptide research broadly links RB 101 to studies involving modified amino acids like 4-Nitro-D-phenylalanine.

H-Tyr-D-Cys(StBu)-Gly-Phe-Leu-Thr(OtBu)-OH (BUBUC)

Compound Description: BUBUC is a selective δ-opioid receptor agonist. Intravenous injection of BUBUC (2 mg/kg) has been shown to inhibit the in vivo binding of the CCK-B-selective agonist [3H]pBC 264 by 25%, suggesting an involvement of δ-opioid receptors in modulating CCK release.

Relevance: Similar to RB 101, BUBUC is relevant because of its use in studying the interaction between opioid receptors and CCK release. The involvement of the δ-opioid receptor in this interaction highlights the importance of specific receptor subtypes in mediating the effects of opioid peptides. This specific focus on receptor subtypes aligns with research investigating the effects of incorporating modified amino acids like 4-Nitro-D-phenylalanine into opioid peptides.

H-Tyr-D-Ala-Gly-(N-Me)Phe-Gly-ol

Compound Description: This compound is a selective μ-opioid receptor agonist. Intravenous injection of this compound (5 mg/kg) did not affect the in vivo binding of the CCK-B-selective agonist [3H]pBC 264, suggesting a lack of involvement of the μ-opioid receptor in modulating CCK release.

Relevance: This μ-opioid receptor agonist is relevant due to its contrasting effect compared to BUBUC, the δ-opioid receptor agonist. The lack of effect on [3H]pBC 264 binding further supports the selective involvement of the δ-opioid receptor in CCK release modulation. This emphasis on the importance of receptor selectivity is crucial when investigating the impact of incorporating modified amino acids like 4-Nitro-D-phenylalanine into peptides designed to target specific opioid receptor subtypes.

Compound Description: p-Nitrophenylalanine is a modified phenylalanine amino acid with a nitro group at the para position on the phenyl ring. It is used as a substitution in opioid peptide analogs to investigate the structural requirements of opioid receptor subsites that interact with phenylalanine residues.

Relevance: p-Nitrophenylalanine is directly related to 4-Nitro-D-phenylalanine, sharing the same nitro substitution at the para position of the phenyl ring. The difference lies in the chirality of the alpha carbon; p-Nitrophenylalanine is the L-enantiomer while 4-Nitro-D-phenylalanine is the D-enantiomer. Research using p-Nitrophenylalanine substitutions in opioid peptides has shown that the electronic requirements of the Phe4 binding site at the mu- and delta-opioid receptors are similar, but differ from those at the kappa-opioid receptor. This information could be valuable in understanding how the chirality of 4-Nitro-D-phenylalanine might influence its interactions with these opioid receptor subtypes.

H-Tyr-c[-Nε-D-Lys-Gly-Phe-Leu-]

Compound Description: This is a cyclic opioid peptide analog known for its µ-opioid receptor selectivity. Substituting the phenylalanine residue in position 4 with p-Nitrophenylalanine has been shown to significantly increase its potency in both in vitro assays (guinea pig ileum and mouse vas deferens) and mu-receptor-selective binding assays.

Relevance: This compound showcases the impact of substituting phenylalanine with a para-nitro derivative in an opioid peptide. The observed potency increase when using p-Nitrophenylalanine instead of phenylalanine in this peptide emphasizes the importance of the Phe4 residue for mu-receptor interaction. This knowledge could be relevant for understanding how the 4-Nitro-D-phenylalanine residue might affect the activity of opioid peptides it is incorporated into.

H-Tyr-D-Ser-Gly-Phe-Leu-Thr-OH

Compound Description: This is a linear opioid peptide analog with selectivity for δ-opioid receptors. Like the previous compound, substituting phenylalanine in position 4 with p-Nitrophenylalanine increases potency in both in vitro assays and delta-receptor-selective binding assays.

Relevance: This compound, alongside H-Tyr-c[-Nε-D-Lys-Gly-Phe-Leu-], demonstrates that substituting p-Nitrophenylalanine for phenylalanine at the Phe4 position enhances potency for both mu- and delta- opioid receptors. This finding suggests that the Phe4 binding sites in both receptors may have similar structural and electronic requirements, and could inform studies investigating the potential of 4-Nitro-D-phenylalanine to interact with these receptors.

Dynorphin-(1-13)

Compound Description: Dynorphin-(1-13) is a fragment of the larger dynorphin peptide and is known to be a selective κ-opioid receptor agonist. In contrast to the mu- and delta-selective analogs, substitution of p-Nitrophenylalanine at the Phe4 position in dynorphin-(1-13) decreases potency in the guinea pig ileum assay, suggesting a difference in the Phe4 binding site of the kappa-receptor.

Relevance: This peptide, with its kappa-receptor selectivity and decreased potency upon p-Nitrophenylalanine substitution at the Phe4 position, provides a contrasting example to the mu- and delta-selective peptides. This difference suggests that the Phe4 binding site in the kappa-receptor might have different structural and electronic requirements compared to the mu- and delta-receptors. This distinction is crucial when considering the potential of 4-Nitro-D-phenylalanine to modulate kappa-receptor activity.

Morphiceptin

Compound Description: Morphiceptin (H-Tyr-Pro-Phe-Pro-NH2) is a tetrapeptide with potent mu-opioid receptor agonist activity. Substituting p-Nitrophenylalanine for phenylalanine at position 3 significantly reduces its potency, indicating that the Phe3 side-chain might bind to a different site than the Phe4 side-chain of enkephalins.

Relevance: Morphiceptin highlights the importance of specific phenylalanine positions within opioid peptides for receptor binding and activity. The reduction in potency upon p-Nitrophenylalanine substitution at the Phe3 position (rather than Phe4) suggests that different phenylalanine residues within a peptide can interact with distinct subsites on the receptor. This information could be relevant when designing peptides incorporating 4-Nitro-D-phenylalanine, considering the specific position of this modified amino acid within the peptide sequence.

Dermorphin

Compound Description: Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a heptapeptide isolated from frog skin known for its potent and highly selective mu-opioid receptor agonist activity. Similar to morphiceptin, substituting p-Nitrophenylalanine for phenylalanine at position 3 drastically reduces its potency, supporting the idea that the Phe3 binding site might differ from the Phe4 binding site in enkephalins.

Relevance: Dermorphin provides further evidence for distinct binding sites for different phenylalanine residues within opioid peptides. The shared potency reduction with morphiceptin upon p-Nitrophenylalanine substitution at the Phe3 position strengthens the notion that the Phe3 side-chain interacts with a different subsite on the mu-receptor than the Phe4 side-chain of enkephalins. These findings highlight the need to consider the position of 4-Nitro-D-phenylalanine within a peptide sequence and its potential interactions with specific receptor subsites.

N-Formyl-L-methionyl-L-phenylalanine

Compound Description: N-Formyl-L-methionyl-L-phenylalanine is a chemotactic peptide that plays a role in attracting immune cells to sites of inflammation. It forms a parallel β-sheet structure stabilized by intermolecular hydrogen bonds.

Relevance: While not a direct structural analog, N-Formyl-L-methionyl-L-phenylalanine serves as an example of a biologically active peptide containing phenylalanine. Understanding its conformational preferences and the role of hydrogen bonding in stabilizing its structure could provide insights into how 4-Nitro-D-phenylalanine, with its modified phenyl ring, might influence the structure and activity of other peptides.

Relevance: This compound highlights the influence of chirality on peptide conformation. Comparing its structure and properties to N-Formyl-L-methionyl-L-phenylalanine demonstrates how even a single change in chirality can affect side chain orientations and potentially alter peptide function. This finding underscores the importance of considering chirality when evaluating the potential effects of 4-Nitro-D-phenylalanine on peptide structure and function.

N-Formyl-l-methionine-d-phenylalanine-OtBu

Compound Description: This is the tertiary butyl ester derivative of N-Formyl-l-methionine-d-phenylalanine. It exhibits two distinct conformational isomers in its crystal structure, differing primarily at the N- and C-termini. Notably, the ester C=O group in one isomer adopts a synplanar orientation with respect to the peptide nitrogen, while in the other isomer, it is antiplanar.

Relevance: This compound demonstrates the conformational flexibility that can be introduced by modifying the C-terminus of a peptide. The presence of two distinct isomers in its crystal structure highlights the potential for 4-Nitro-D-phenylalanine, when incorporated into peptides, to influence conformational preferences and potentially alter biological activity.

Compound Description: This is a thiomethylene dipeptide analog where the amide bond is replaced by a CH2S group. It exhibits a partially folded structure, particularly in the C-terminal region, leading to a shorter Cαi···Cαi+1 distance compared to its extended amide counterpart. ,

Relevance: This compound exemplifies a peptide surrogate where the backbone amide bond is modified. The change in structure and resulting conformational preferences demonstrate the significant impact of even subtle backbone modifications on peptide conformation. This knowledge is valuable for understanding how the incorporation of 4-Nitro-D-phenylalanine, with its altered side chain, might influence the overall structure and folding of peptides. ,

H-D-Pro-Phe-Arg-NH-heptyl

Compound Description: This peptide derivative is a heptyl amide of the tripeptide H-D-Pro-Phe-Arg. It exhibits potent antagonistic activity against the smooth muscle contractile activity of bradykinin.

Relevance: This compound is an example of a modified peptide containing phenylalanine that displays specific biological activity. The modifications to the peptide structure, including the heptyl amide at the C-terminus, contribute to its antagonistic properties towards bradykinin. This exemplifies how incorporating modified amino acids like 4-Nitro-D-phenylalanine into peptides can lead to changes in biological activity.

H-D-Phe-Phe-Arg-NH-heptyl

Compound Description: This peptide derivative, similar to H-D-Pro-Phe-Arg-NH-heptyl, is a heptyl amide of the tripeptide H-D-Phe-Phe-Arg. It also shows strong anti-bradykinin activity on isolated smooth muscle preparations.

Relevance: The inclusion of two D-phenylalanine residues in this peptide derivative, along with the C-terminal modification, highlights how structural alterations can influence biological activity. This emphasizes the potential for 4-Nitro-D-phenylalanine, as a modified phenylalanine, to impact the properties and activities of peptides.

H-D-Pro-Phe-Arg-OH

Compound Description: This tripeptide is the parent compound of H-D-Pro-Phe-Arg-NH-heptyl. Notably, it lacks the heptyl amide modification and does not exhibit anti-bradykinin activity.

Relevance: Comparing this compound to its heptyl amide derivative (H-D-Pro-Phe-Arg-NH-heptyl) demonstrates the importance of specific structural modifications in modulating biological activity. This finding reinforces the potential for 4-Nitro-D-phenylalanine to influence peptide activity through its modified structure.

H-D-Phe-Phe-Arg-OH

Compound Description: This is the parent tripeptide of H-D-Phe-Phe-Arg-NH-heptyl. Like H-D-Pro-Phe-Arg-OH, it lacks the heptyl amide modification and does not exhibit anti-bradykinin activity.

Relevance: Similar to H-D-Pro-Phe-Arg-OH, this compound provides a reference point for understanding the impact of the heptyl amide modification on the activity of the related peptide derivatives. This comparison emphasizes the potential for structural modifications, including the incorporation of 4-Nitro-D-phenylalanine, to modulate peptide function.

H-D-Pro-Phe-Arg-NH-lauryl

Compound Description: This peptide derivative is a lauryl amide of the tripeptide H-D-Pro-Phe-Arg. It also blocks the action of bradykinin, but its effects last longer compared to the heptyl amide derivative (H-D-Pro-Phe-Arg-NH-heptyl).

Relevance: This compound highlights the influence of alkyl chain length on the duration of biological activity. The extended activity of the lauryl amide derivative compared to the heptyl amide derivative suggests that modifications to the peptide structure can impact not only potency but also pharmacokinetic properties. This understanding is relevant when considering the potential of 4-Nitro-D-phenylalanine to affect the pharmacokinetic profile of peptides it is incorporated into.

Phenylalanine

2′,6′-Dimethyltyrosine (Dmt)

Compound Description: Dmt is a non-proteinogenic amino acid often used in the design of opioid peptides. It is a structural analog of tyrosine with two methyl groups at the 2′ and 6′ positions of the aromatic ring. The incorporation of Dmt into opioid peptides can enhance their potency and selectivity.

Relevance: Dmt is an example of a modified aromatic amino acid with enhanced properties compared to its parent compound (tyrosine). The success of incorporating Dmt into opioid peptides suggests that other modified aromatic amino acids like 4-Nitro-D-phenylalanine could also have interesting effects on peptide activity and receptor binding.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

Compound Description: Tic is another non-proteinogenic amino acid frequently incorporated into opioid peptides. It is a conformationally constrained analog of phenylalanine and can impart enhanced potency and selectivity to opioid peptides.

Relevance: Tic, similar to Dmt, is a modified amino acid used to enhance the properties of opioid peptides. Its success in improving peptide potency and selectivity highlights the potential for other modified amino acids like 4-Nitro-D-phenylalanine to influence peptide-receptor interactions and biological activity.

2′,6′-Dimethyl-L-phenylalanine (Dmp)

Compound Description: Dmp is a non-proteinogenic amino acid and an analog of phenylalanine with two methyl groups at the 2′ and 6′ positions of the aromatic ring. It has been shown to be an effective substitute for phenylalanine in various opioid peptides, including enkephalin, dermorphin, deltorphin II, YrFB, and endomorphin-2.

Relevance: The structural similarity of Dmp to 4-Nitro-D-phenylalanine, both having modifications on the phenyl ring, makes it a relevant compound. Research on Dmp substitutions in opioid peptides demonstrates that modifications to the phenylalanine side chain can be tolerated and even enhance activity in certain cases. This information is valuable when considering the potential of 4-Nitro-D-phenylalanine to be incorporated into peptides without disrupting their function.

α,β-Didehydrophenylalanine (Δ(Z)Phe)

Compound Description: Δ(Z)Phe is a dehydroamino acid analog of phenylalanine, featuring a double bond between the alpha and beta carbons. It is often incorporated into peptides to introduce conformational constraints and enhance stability against enzymatic degradation.

Relevance: Δ(Z)Phe highlights the impact of introducing constraints into the peptide backbone. Its incorporation into peptides can influence their secondary structure and stability. While not directly structurally related to 4-Nitro-D-phenylalanine, understanding how backbone modifications affect peptide conformation is helpful when considering the potential structural consequences of incorporating 4-Nitro-D-phenylalanine into peptides.

Properties

CAS Number

56613-61-7

Product Name

4-Nitro-D-phenylalanine

IUPAC Name

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C17H24N4O7

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1

InChI Key

PMMYKHSVTAQXLJ-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]

Synonyms

BOC-CIT-ONP;56612-88-5;C17H24N4O7;6292AH;ZINC71788014;Boc-L-Citrulline4-nitrophenylester;AM003430;4-NITROPHENYL(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CARBAMOYLAMINO)PENTANOATE

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.